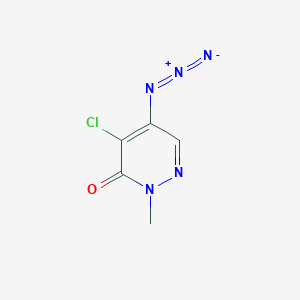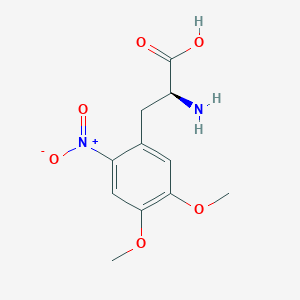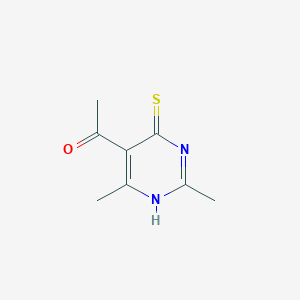
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Azido-4-chloro-2-methylpyridazin-3(2H)-one is a heterocyclic compound that contains nitrogen, chlorine, and azide functional groups. Compounds of this nature are often of interest in organic chemistry due to their potential reactivity and applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one typically involves the introduction of the azide group to a chlorinated pyridazinone precursor. This can be achieved through nucleophilic substitution reactions where sodium azide is used as the azide source. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The azide group can undergo oxidation to form nitrenes, which are highly reactive intermediates.
Reduction: Reduction of the azide group can yield amines.
Substitution: The chlorine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as peracids or hypervalent iodine compounds.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of nitrenes and subsequent products.
Reduction: Formation of amines.
Substitution: Formation of various substituted pyridazinones.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-Azido-4-chloro-2-methylpyridazin-3(2H)-one can be used as an intermediate for the synthesis of more complex molecules.
Biology
Medicine
Research into its potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Use in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action would depend on the specific application. For example, in medicinal chemistry, it might involve the interaction with a specific enzyme or receptor, leading to inhibition or activation of a biological pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methylpyridazin-3(2H)-one: Lacks the azide group, leading to different reactivity and applications.
5-Azido-2-methylpyridazin-3(2H)-one:
Propriétés
Formule moléculaire |
C5H4ClN5O |
|---|---|
Poids moléculaire |
185.57 g/mol |
Nom IUPAC |
5-azido-4-chloro-2-methylpyridazin-3-one |
InChI |
InChI=1S/C5H4ClN5O/c1-11-5(12)4(6)3(2-8-11)9-10-7/h2H,1H3 |
Clé InChI |
AODDXQUTVWOXMT-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C(=C(C=N1)N=[N+]=[N-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(4-nitrophenyl)prop-2-enoyl]benzoic Acid](/img/structure/B11724697.png)
![3-Methyl-6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxylic acid](/img/structure/B11724706.png)
![2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724712.png)
![6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B11724715.png)
![(2S)-2-[N-(4-fluorophenyl)methanesulfonamido]propanoic acid](/img/structure/B11724730.png)

![(1S,3S,4S,7S,8S,9S)-4-ethyl-2,11-dioxatricyclo[5.3.1.03,8]undecane-8,9-diol](/img/structure/B11724740.png)

![(1E)-1-[(2-fluorophenyl)methylidene]-2-methylhydrazine](/img/structure/B11724754.png)


![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)

